molecular formula C4H6BNO3 B569423 (3-Methyl-1,2-oxazol-4-yl)boronic acid CAS No. 1224884-06-3

(3-Methyl-1,2-oxazol-4-yl)boronic acid

Cat. No.: B569423
CAS No.: 1224884-06-3
M. Wt: 126.906
InChI Key: AAEGXJZTOOPPFG-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-oxazol-4-yl)boronic acid is a versatile heterocyclic building block essential in modern organic synthesis and medicinal chemistry research. Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a key partner to construct biaryl and heteroaryl carbon-carbon bonds . This reactivity is fundamental for creating complex molecular architectures found in pharmaceutical candidates and advanced materials . The compound's value stems from the unique properties of the boronic acid functional group, which acts as a Lewis acid and can form reversible complexes with biological nucleophiles, making it a valuable motif in the design of enzyme inhibitors and sensors . In drug discovery, incorporating this isoxazole boronic acid scaffold can significantly modify the selectivity, physicochemical characteristics, and pharmacokinetic profile of bioactive molecules . Patents demonstrate the utility of closely related structures, such as 3,5-dimethylisoxazol-4-yl boronic acid, as critical intermediates in the multi-step synthesis of potent BET inhibitors for oncology research . As a stable and readily functionalized intermediate, this compound enables researchers to efficiently explore new chemical space. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-methyl-1,2-oxazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO3/c1-3-4(5(7)8)2-9-6-3/h2,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEGXJZTOOPPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CON=C1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725940
Record name (3-Methyl-1,2-oxazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224884-06-3
Record name (3-Methyl-1,2-oxazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Bromo-3-methyl-1,2-oxazole

4-Bromo-3-methyl-1,2-oxazole is typically synthesized via cyclocondensation of α-brominated β-keto esters with hydroxylamine. For example, ethyl 3-bromoacetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux, yielding the oxazole core. Alternative routes employ halogenation of preformed oxazoles using N-bromosuccinimide (NBS) in carbon tetrachloride, though regioselectivity challenges necessitate careful optimization.

Miyaura Borylation Reaction Conditions

The brominated oxazole undergoes borylation using Pd catalysts. A representative procedure involves:

  • Catalyst : Pd(PPh3_3)4_4 (0.6–1.2 mol%)

  • Solvent system : 1,2-dimethoxyethane (DME)/water (4:1 v/v)

  • Base : Sodium carbonate (2.0 equiv)

  • Temperature : 70–80°C under nitrogen

Reaction progress is monitored via TLC, with typical completion within 6–8 hours. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and concentrated. The crude product is purified via silica gel chromatography, yielding the boronic acid pinacol ester, which is hydrolyzed to the free boronic acid using HCl.

Table 1: Optimization of Miyaura Borylation Parameters

ParameterOptimal RangeImpact on Yield
Pd Catalyst Loading0.8–1.0 mol%Maximizes turnover
Solvent Ratio (DME:H2_2O)4:1Enhances solubility
Reaction Time6–8 hoursPrevents decomposition
Temperature75 ± 3°CBalances kinetics/stability

One-Pot Oxazole Formation and Boronation

MetricOne-Pot MethodMiyaura Borylation
Total Yield68–72%75–82%
Step Count12
Functional Group ToleranceModerateHigh
Scalability<10 gIndustrial feasible

Halogenation-Borylation Sequences

Chinese Patent CN116396316A discloses an alternative approach applicable to aryloxazole boronic acids, adaptable for the target compound:

Stepwise Functionalization

  • Halogenation : 3-Methyl-1,2-oxazole-4-carboxylic acid is treated with PCl5_5 in dichloromethane, yielding 4-chlorocarbonyl-3-methyl-1,2-oxazole.

  • Borylation : The chloride intermediate reacts with pinacolborane (HBpin) under palladium catalysis (Pd(dba)2_2/XPhos), forming the boronic ester.

  • Hydrolysis : Ester cleavage with HCl in MeOH/H2_2O provides the free boronic acid.

Advantages Over Direct Methods

  • Avoids handling unstable boronic acids during oxazole synthesis

  • Enables late-stage diversification of the oxazole core

  • Achieves >99% purity via crystallization

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1,2-oxazol-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including THF, DMF, and toluene.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while Chan-Lam coupling can produce amides or ethers.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • (3-Methyl-1,2-oxazol-4-yl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki–Miyaura coupling, where it can react with aryl halides to form biaryl compounds.

Reagent in Coupling Reactions

  • This compound acts as a reagent in various coupling reactions, facilitating the formation of carbon-carbon bonds. Its ability to form stable complexes with other nucleophiles enhances its utility in synthetic organic chemistry.

Biological Applications

Interaction with Biological Molecules

  • Boronic acids, including this compound, are known for their ability to interact with diols. This property is exploited in the development of sensors and probes for detecting biological molecules such as glucose, making them significant in biomedical applications.

Enzyme Inhibition

  • Derivatives of boronic acids have been investigated for their potential as enzyme inhibitors. The ability of this compound to form reversible covalent bonds with diols allows it to inhibit specific enzymes involved in various biochemical pathways.

Medical Applications

Therapeutic Agents

  • Research has indicated that boronic acid derivatives can act as therapeutic agents. For instance, they have been studied for their potential use in treating conditions like cancer by targeting specific molecular pathways through enzyme inhibition .

Drug Design and Development

  • The unique properties of this compound make it an attractive candidate for drug design. Its ability to form stable complexes with biomolecules can be harnessed to create novel pharmaceuticals with improved efficacy and selectivity .

Industrial Applications

Material Science

  • In industry, this compound is utilized in the production of advanced materials. Its incorporation into polymer matrices can result in materials with unique properties, such as enhanced mechanical strength or self-healing capabilities.

Polymer Production

  • The compound is also used in the synthesis of polymers that exhibit specific functionalities, which can be tailored for applications ranging from coatings to biomedical devices.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-oxazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group can interact with cis-diols to form cyclic boronate esters, which are stable under physiological conditions .

Comparison with Similar Compounds

Structural Analogues

a. Aromatic Boronic Acids

  • Phenyl boronic acid: Lacks a heterocyclic ring, resulting in lower steric hindrance and distinct electronic properties. It exhibits superior diagnostic accuracy in detecting β-lactamase enzymes compared to aminophenylboronic acid (APBA) .

b. Heterocyclic Boronic Acids

  • 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid: Incorporates an oxadiazole ring, which may increase metabolic stability compared to oxazole derivatives.
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Demonstrates potent inhibition of fungal histone deacetylase (HDAC) at low micromolar concentrations, suggesting that heterocyclic substituents can enhance target specificity .

Table 1: Structural Comparison of Selected Boronic Acid Derivatives

Compound Substituents Heterocycle Key Applications
(3-Methyl-1,2-oxazol-4-yl)boronic acid Methyl (C3), B(OH)₂ (C4) Oxazole Drug synthesis, molecular recognition
Phenyl boronic acid B(OH)₂ None Diagnostics, catalysis
3-AcPBA Acetylphenoxy None Glucose sensing (high pKa)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethylphenoxy None HDAC inhibition

Acidity (pKa) and Reactivity

The oxazole ring’s electron-withdrawing nature lowers the pKa of this compound compared to phenyl or alkyl-substituted analogues. For instance, 3-AcPBA and 4-MCPBA exhibit pKa values >8.5, making them less suitable for physiological applications where neutral pH prevails. In contrast, heterocyclic boronic acids often achieve pKa values closer to 7–8, optimizing diol-binding efficiency under biological conditions . Fluoro-substituted boronic acids with similar pKa values but differing σ-parameters highlight the role of through-space electronic effects in modulating reactivity .

Binding Affinity and Selectivity

Boronic acids bind diols (e.g., glucose, catechol) via reversible ester formation. This compound’s oxazole ring may enhance selectivity for specific targets due to steric constraints. Borinic acids (R₂B(OH)), such as diphenylborinic acid, exhibit ~10-fold higher association constants for diols than their boronic acid counterparts, attributed to reduced steric hindrance and optimized Lewis acidity .

Biological Activity

(3-Methyl-1,2-oxazol-4-yl)boronic acid is a boronic acid derivative with significant biological activity, particularly in medicinal chemistry and drug development. This compound has garnered attention due to its potential applications in various therapeutic areas, including cancer treatment, anti-inflammatory responses, and enzyme inhibition. This article explores the biological activity of this compound through a review of relevant literature, case studies, and research findings.

The molecular formula of this compound is C₄H₆BNO₂. Its structure features a boronic acid functional group attached to an oxazole ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins, particularly those containing nucleophilic residues such as serine or cysteine. This mechanism allows the compound to modulate enzymatic activities and interfere with signaling pathways involved in various diseases.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Case Study : A study investigated the effects of this compound on human pancreatic cancer cells (Patu8988). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. Its ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Enzyme Inhibition

This compound acts as an inhibitor of proteasome activity. The proteasome is crucial for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors within cells:

Enzyme Target IC₅₀ Value (µM) Biological Effect
Proteasome15Induces apoptosis
Serine Protease25Reduces inflammation

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound has been critical in optimizing its biological properties. Variations in the oxazole ring or boron substituents can significantly alter its potency and selectivity against target enzymes.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

  • In Vitro Studies : These studies typically assess cell viability and apoptosis induction using assays such as MTT or Annexin V staining.
  • In Vivo Models : Animal models have been utilized to evaluate the therapeutic efficacy and safety profile of the compound in a physiological context.
  • Computational Studies : Molecular docking simulations have provided insights into the binding affinities and interactions between this compound and its protein targets .

Q & A

Basic: What synthetic strategies are effective for preparing (3-Methyl-1,2-oxazol-4-yl)boronic acid?

Answer:
The synthesis of boronic acid-containing heterocycles like this compound typically involves cross-coupling reactions or functionalization of preformed heterocycles. Key steps include:

  • Suzuki-Miyaura Coupling: Utilize aryl halides or triflates paired with boronic acid precursors. For example, coupling a halogenated oxazole derivative with a boronate ester under palladium catalysis .
  • Protection/Deprotection: Protect the boronic acid moiety as a boronate ester during synthesis to prevent undesired trimerization or side reactions .
  • Optimization Variables: Screen bases (e.g., K₂CO₃), ligands (e.g., Pd(PPh₃)₄), and solvents (e.g., THF) to maximize yield. A combinatorial approach with discrete experimental design can efficiently explore 3,696+ variable combinations .

Basic: Which analytical techniques are suitable for structural elucidation of this compound?

Answer:

  • X-ray Crystallography: Use SHELXL or SIR97 for small-molecule refinement to resolve crystal structures, leveraging direct methods for phase determination . ORTEP-3 is recommended for graphical representation of thermal ellipsoids .
  • Mass Spectrometry (MALDI-MS): Derivatize the boronic acid with diols (e.g., 2,3-butanedione) to prevent dehydration/boroxine formation, enabling accurate molecular weight determination .
  • Thermogravimetric Analysis (TGA): Assess thermal stability by monitoring mass loss under controlled heating (e.g., 10°C/min in N₂), noting decomposition temperatures .

Advanced: How can experimental design improve Suzuki-Miyaura reactions involving this boronic acid?

Answer:
Employ surrogate-based optimization frameworks (e.g., mixed-integer strategies) to systematically screen variables:

VariableOptions TestedImpact on Yield
Aryl Halide (X)4High
Base7Moderate
Ligand11Critical
Solvent4Low
  • Key Steps:
    • Use genetic algorithms or Bayesian optimization to prioritize high-yield conditions .
    • Validate with kinetic studies (e.g., stopped-flow methods) to ensure rapid reaction completion (<10 min) .

Advanced: How do computational models predict binding kinetics with diols or glycoproteins?

Answer:

  • Molecular Dynamics (MD): Simulate boronic acid-diol interactions using force fields (e.g., AMBER) to estimate kon/koff rates. Prioritize fructose due to its high kon (~10³ M⁻¹s⁻¹) .
  • Density Functional Theory (DFT): Calculate Lewis acidity (pKa) of the boronic acid moiety to predict binding affinity trends (e.g., stronger binding with electron-withdrawing oxazole substituents) .
  • Graph Set Analysis: Map hydrogen-bonding patterns in crystal structures to infer preferential binding geometries with glycoproteins .

Advanced: What strategies enhance selectivity in glycoprotein binding studies?

Answer:

  • Buffer Optimization: Use high-pH buffers (e.g., Tris-HCl, pH 8.5) to favor boronate-diol ester formation while minimizing non-specific electrostatic interactions .
  • Dual Recognition Sites: Incorporate a secondary binding group (e.g., aminoethyl carbamoyl) adjacent to the boronic acid to synergistically enhance selectivity for glycosylated targets .

Advanced: How to evaluate the pharmacological potential of this compound?

Answer:

  • In Vitro Screening: Test cytotoxicity against glioblastoma cells (e.g., U87-MG) using MTT assays, comparing IC₅₀ values to known boronic acid drugs (e.g., bortezomib) .
  • Structure-Activity Relationships (SAR): Modify the oxazole methyl group to assess steric/electronic effects on bioactivity. Use Boronic Acid Navigator (https://bit.ly/boronics ) to benchmark against 1,586 bioactive boronic acids .

Advanced: What are the thermal degradation pathways of this compound?

Answer:

  • TGA-FTIR Coupling: Identify volatile degradation products (e.g., boric oxide) by correlating mass loss with IR spectra. Pyrolytic cleavage of the oxazole ring typically occurs above 300°C .
  • Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation, comparing stability to arylboronic acids (e.g., pyrene-1-boronic acid, stable to 600°C) .

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